N-(5-bromo-3-methylpyridin-2-yl)prop-2-enamide
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Overview
Description
N-(5-bromo-3-methylpyridin-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C9H9BrN2O and its molecular weight is 241.088. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has been focused on the development of novel synthesis methods and the characterization of compounds structurally related to N-(5-bromo-3-methylpyridin-2-yl)prop-2-enamide. These compounds are often synthesized to explore their potential applications in various fields, such as pharmacology and materials science. For example, the synthesis of pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions showcases the utility of bromo- and methylpyridines as key intermediates in the creation of biologically active molecules or materials with specific properties (Gulraiz Ahmad et al., 2017).
Antimicrobial and Biological Activities
Compounds with a similar structural motif to this compound have been evaluated for their biological activities, including antimicrobial and antifungal effects. Research indicates that certain pyridine derivatives exhibit significant biological activity, which can be leveraged in the development of new therapeutic agents. For instance, novel exocyclic enamides and their derivatives have shown promising in vitro fungicidal activity against various pathogens, highlighting their potential in addressing resistance issues in agriculture and medicine (L. Tian et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(5-bromo-3-methylpyridin-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-3-8(13)12-9-6(2)4-7(10)5-11-9/h3-5H,1H2,2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIBZECNABZXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C=C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.